Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate
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Overview
Description
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate is an organic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes an oxazole ring substituted with a methyl ester group and a 2-chloropropan-2-yl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropropan-2-ylamine with ethyl oxalyl chloride to form an intermediate, which then undergoes cyclization to yield the oxazole ring. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the cyclization and esterification steps can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 2-chloropropan-2-yl group can be replaced by nucleophiles such as hydroxide ions or amines.
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted oxazole derivatives.
Oxidation: Oxidized oxazole compounds.
Reduction: Reduced forms of the ester group.
Ester Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function and behavior. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
(2-Chloropropan-2-yl)benzene: Shares the 2-chloropropan-2-yl group but lacks the oxazole ring.
2-Chloro-2-methylpropane: Similar in structure but without the oxazole and ester groups.
Uniqueness
Methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate is unique due to the presence of both the oxazole ring and the ester group, which confer specific chemical properties and reactivity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO3 |
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Molecular Weight |
203.62 g/mol |
IUPAC Name |
methyl 2-(2-chloropropan-2-yl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C8H10ClNO3/c1-8(2,9)7-10-5(4-13-7)6(11)12-3/h4H,1-3H3 |
InChI Key |
WYWNAVRQKGIYMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CO1)C(=O)OC)Cl |
Origin of Product |
United States |
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